N-(4-acetylphenyl)decanamide
Description
N-(4-acetylphenyl)decanamide is a synthetic amide derivative characterized by a decanamide chain (10-carbon acyl group) attached to a 4-acetylphenyl moiety. Its molecular formula is C₁₈H₂₇NO₂, with a molecular weight of 289.41 g/mol. The compound is primarily utilized in organic synthesis, serving as an intermediate for designing bioactive molecules, such as thiophene carboxamide derivatives and sulfonamide chalcones . Synthesis typically involves chloroacetylation of 4-aminoacetophenone or acid-amine coupling reactions, as demonstrated in the preparation of structurally related compounds .
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)decanamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-18(21)19-17-13-11-16(12-14-17)15(2)20/h11-14H,3-10H2,1-2H3,(H,19,21) |
InChI Key |
JRKVUVAAAMTTSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Acetylphenyl)amides with Variable Chain Lengths
The length of the acyl chain in N-(4-acetylphenyl)amides significantly influences physicochemical properties and biological interactions. Key examples include:
- Chain Length Effects :
- Solubility : Longer chains (e.g., hexadecanamide) increase hydrophobicity, reducing aqueous solubility. Decanamide balances moderate solubility for biochemical assays .
- Bioactivity : Butanamide derivatives are more amenable to cellular uptake due to lower molecular weight, whereas decanamide may enhance target binding via hydrophobic interactions .
Decanamide Derivatives with Different Aromatic Substituents
Substituents on the phenyl ring modulate enzyme affinity and solubility:
Sulfonamide and Thiophene Carboxamide Analogs
Structural analogs with alternative functional groups exhibit distinct reactivity:
N-(4-Acetylphenyl)benzenesulfonamide (1) :
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide (3) :
- The thiophene ring confers π-stacking ability, improving binding to aromatic enzyme pockets compared to aliphatic decanamide .
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